(S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16480802
InChI: InChI=1S/C5H9NO2S/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)/t5-/m1/s1
SMILES:
Molecular Formula: C5H9NO2S
Molecular Weight: 147.20 g/mol

(S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid

CAS No.:

Cat. No.: VC16480802

Molecular Formula: C5H9NO2S

Molecular Weight: 147.20 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid -

Specification

Molecular Formula C5H9NO2S
Molecular Weight 147.20 g/mol
IUPAC Name (3S)-3-aminothiolane-3-carboxylic acid
Standard InChI InChI=1S/C5H9NO2S/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)/t5-/m1/s1
Standard InChI Key SAKWWHXZZFRWCN-RXMQYKEDSA-N
Isomeric SMILES C1CSC[C@]1(C(=O)O)N
Canonical SMILES C1CSCC1(C(=O)O)N

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

(S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid (IUPAC name: (3S)-3-aminothiolane-3-carboxylic acid) is a bicyclic compound with a molecular formula of C₅H₉NO₂S and a molecular weight of 147.20 g/mol . The (S)-configuration at the third carbon atom defines its stereochemical orientation, which is critical for its interactions in biological systems and synthetic applications. The compound’s structure integrates a tetrahydrothiophene (thiolane) ring fused with a carboxylic acid and an amino group at the same carbon, creating a rigid, chiral scaffold .

Computational and Physicochemical Properties

Key computed properties include an XLogP3 value of -2.8, indicating high hydrophilicity, and a hydrogen bond donor/acceptor count of 2/4 . These properties suggest strong solubility in polar solvents and potential for forming hydrogen bonds, which are advantageous in drug design. The rotatable bond count of 1 underscores its conformational rigidity, while its exact mass (147.03539970 Da) and monoisotopic mass align with high purity standards required for pharmaceutical intermediates .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₉NO₂S
Molecular Weight147.20 g/mol
XLogP3-2.8
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds1

Synthesis and Production Methods

Conventional Synthetic Routes

The synthesis of (S)-3-amino-tetrahydro-thiophene-3-carboxylic acid typically involves cyclization strategies. A notable method involves the reaction of 3-amino-2-mercapto-5,6,7,8-tetrahydro-3H-benzo thieno[2,3-d]pyrimidin-4-one with aldehydes or ketones, facilitating the formation of the thiophene ring . This approach emphasizes the compound’s role as a precursor in heterocyclic chemistry.

Stereoselective Synthesis

Recent advances in asymmetric synthesis have enabled the production of enantiomerically pure forms. For example, a patent by describes a process for synthesizing 3-amino-tetrahydrofuran-3-carboxylic acid derivatives with high optical purity, which can be adapted for thiophene analogs. Key steps include:

  • Ring-closing metathesis to form the tetrahydrothiophene core.

  • Chiral resolution using enzymes or chiral stationary phases to isolate the (S)-enantiomer .

This method ensures >99% enantiomeric excess (ee), critical for pharmaceutical applications where stereochemistry dictates biological activity .

Applications in Pharmaceutical Research

Intermediate in Drug Discovery

(S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid is a versatile building block for peptidomimetics and small-molecule inhibitors. Its rigid structure mimics natural amino acids, making it valuable in designing protease inhibitors and GPCR modulators . For instance, derivatives of this compound have shown promise as analgesic and anti-inflammatory agents in preclinical studies .

Case Study: Anticancer Activity

A 2025 study highlighted its incorporation into thienopyrimidinone derivatives, which exhibited IC₅₀ values <10 μM against breast cancer cell lines (MCF-7). The mechanism involves inhibition of tyrosine kinase signaling pathways, underscoring its potential in oncology .

Recent Advances and Future Directions

Green Synthesis Initiatives

A 2024 innovation report detailed a solvent-free mechanochemical synthesis of this compound, reducing waste by 70% compared to traditional methods . This aligns with global trends toward sustainable pharmaceutical manufacturing.

Exploration of Bioisosteres

Researchers are investigating sulfur-to-oxygen substitutions to create tetrahydrofuran analogs, which may offer improved metabolic stability . Such efforts could expand the compound’s utility in CNS drug development.

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